molecular formula C12H25NO4 B14595821 Nitric acid--cyclododecanol (1/1) CAS No. 60223-09-8

Nitric acid--cyclododecanol (1/1)

Cat. No.: B14595821
CAS No.: 60223-09-8
M. Wt: 247.33 g/mol
InChI Key: AKCDHUBTRYJUKA-UHFFFAOYSA-N
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Description

Conceptualizing the Nitric Acid-Cyclododecanol (1/1) Adduct within Contemporary Chemical Research

In contemporary chemical research, the study of such adducts is crucial for understanding reaction mechanisms, particularly in oxidation processes where nitric acid is a common reagent for the conversion of alcohols. The formation of an initial acid-alcohol complex is often a critical intermediate step. While the primary industrial interest in the nitric acid and cyclododecanol (B158456) system lies in the production of cyclododecanone (B146445) and subsequently dodecanedioic acid, a precursor to nylon-12, the initial adduct formation is a key mechanistic detail.

Historical Perspective on Acid-Alcohol Intermolecular Interactions and Complex Formation

The study of interactions between acids and alcohols has a long history, dating back to the early days of physical organic chemistry. Initially, research focused on the catalytic role of strong acids in alcohol dehydration and esterification reactions. The concept of a pre-reaction complex, or adduct, gained traction as kinetic studies suggested the formation of an intermediate species.

Historically, the investigation of such complexes relied on colligative property measurements, such as freezing point depression or boiling point elevation, to infer the presence of new molecular associations in solution. With the advent of spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, researchers were able to obtain more direct evidence for the formation of hydrogen-bonded complexes between acids and alcohols. These studies revealed characteristic shifts in the vibrational frequencies of the O-H and other functional groups upon complexation, providing valuable information about the strength and nature of the intermolecular bond.

Fundamental Research Questions Pertaining to Nitric Acid-Cyclododecanol Associations

The study of the nitric acid-cyclododecanol (1/1) adduct is driven by several fundamental research questions that are central to understanding intermolecular interactions and reaction dynamics:

What is the precise geometry of the 1:1 adduct? Determining the bond lengths and angles of the hydrogen bond between the nitric acid and cyclododecanol molecules is essential for a complete structural description.

What is the binding energy of the complex? Quantifying the thermodynamic stability of the adduct provides insight into its likelihood of formation and its potential role as a reaction intermediate.

How does the formation of the adduct affect the spectroscopic properties of the individual molecules? Investigating the shifts in IR, Raman, and NMR spectra upon complexation can provide experimental signatures for the adduct's presence and characterize the nature of the hydrogen bond.

What is the lifetime of the adduct under various conditions? Understanding the kinetic stability of the complex is crucial for elucidating its role in the subsequent oxidation reactions of cyclododecanol by nitric acid.

How does the large, flexible cyclododecyl ring influence the interaction with nitric acid compared to smaller, less flexible alcohols? The conformational flexibility of the twelve-membered ring may play a significant role in the thermodynamics and kinetics of adduct formation.

Addressing these questions through a combination of experimental techniques and computational modeling is key to advancing our understanding of this and similar acid-alcohol molecular systems.

Detailed Research Findings

While specific peer-reviewed studies focusing exclusively on the isolation and detailed characterization of the nitric acid-cyclododecanol (1/1) adduct are scarce, we can infer its likely properties based on the known characteristics of its components and related chemical systems.

The interaction would be dominated by a strong hydrogen bond between the acidic proton of nitric acid and the lone pair of electrons on the oxygen atom of the cyclododecanol's hydroxyl group. It is also possible for the carbonyl oxygen of nitric acid to act as a hydrogen bond acceptor for the hydroxyl proton of cyclododecanol.

Spectroscopic Characterization (Theoretical)

In a hypothetical spectroscopic analysis, the formation of the adduct would be expected to produce noticeable changes in the infrared spectrum. The O-H stretching vibration of the cyclododecanol, typically appearing as a broad band around 3300-3400 cm⁻¹, would likely shift to a lower frequency and broaden further upon hydrogen bonding with nitric acid. Similarly, the N-O-H stretching and bending vibrations of nitric acid would be perturbed.

Thermal Analysis (Theoretical)

Thermally, the adduct would be expected to be an intermediate. Upon heating, it would likely dissociate or proceed to react, leading to the oxidation of cyclododecanol. The decomposition temperature would be dependent on the strength of the intermolecular hydrogen bond. Given that nitric acid itself decomposes at elevated temperatures, the thermal analysis of the adduct would be complex. nih.gov

Data Tables

Due to the limited availability of experimental data for the specific 1:1 adduct, the following tables provide the physicochemical properties of the individual components.

Table 1: Physicochemical Properties of Nitric Acid

Property Value Source
Molecular Formula HNO₃ alliancechemical.com
Molecular Weight 63.01 g/mol nih.gov
Appearance Colorless to yellowish liquid alliancechemical.com
Density ~1.51 g/cm³ alliancechemical.com
Melting Point -42 °C alliancechemical.com

Table 2: Physicochemical Properties of Cyclododecanol

Property Value
Molecular Formula C₁₂H₂₄O
Molecular Weight 184.32 g/mol
Appearance White solid
Melting Point 79-82 °C

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

60223-09-8

Molecular Formula

C12H25NO4

Molecular Weight

247.33 g/mol

IUPAC Name

cyclododecanol;nitric acid

InChI

InChI=1S/C12H24O.HNO3/c13-12-10-8-6-4-2-1-3-5-7-9-11-12;2-1(3)4/h12-13H,1-11H2;(H,2,3,4)

InChI Key

AKCDHUBTRYJUKA-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)O.[N+](=O)(O)[O-]

Origin of Product

United States

Theoretical Investigations of Nitric Acid Cyclododecanol 1/1 Complexation

Quantum Chemical Characterization of Intermolecular Interactions in Nitric Acid-Cyclododecanol Systems

Quantum chemical methods are paramount in dissecting the intermolecular forces at play between nitric acid and cyclododecanol (B158456). These approaches offer a detailed picture of the electronic structure and bonding characteristics of the complex.

Density Functional Theory (DFT) Studies of Hydrogen Bonding and Proton Transfer Pathways

Density Functional Theory (DFT) serves as a powerful tool for investigating the hydrogen bonding interactions and potential proton transfer pathways within the nitric acid-cyclododecanol (1/1) complex. DFT calculations can predict the geometric parameters of the hydrogen bonds, such as bond lengths and angles, as well as the vibrational frequencies associated with these interactions.

One of the primary interactions stabilizing the complex is the hydrogen bond between the acidic proton of nitric acid and the lone pair of electrons on the oxygen atom of the hydroxyl group of cyclododecanol. DFT studies can quantify the strength of this hydrogen bond and explore the potential energy surface for the transfer of a proton from nitric acid to cyclododecanol. This analysis is crucial for understanding the reactivity of the complex.

Illustrative DFT-calculated parameters for the hydrogen bond in a hypothetical Nitric acid-cyclododecanol complex are presented below.

ParameterCalculated Value
H-O (Nitric Acid) bond length (Å)0.98
O···H (Hydrogen Bond) distance (Å)1.75
O-H···O angle (°)175.2
Hydrogen Bond Energy (kcal/mol)-8.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Ab Initio Computational Analysis of Energetics and Structural Configurations of the 1/1 Adduct

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous framework for determining the energetics and stable structural configurations of the nitric acid-cyclododecanol (1/1) adduct. These methods can be employed to locate various minima on the potential energy surface, corresponding to different conformers of the complex.

By performing high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, it is possible to obtain highly accurate binding energies for the complex. These calculations account for electron correlation effects, which are essential for a precise description of the weak interactions that hold the complex together. The results of these analyses can reveal the most stable geometric arrangement of the nitric acid and cyclododecanol molecules within the 1:1 adduct.

Molecular Dynamics (MD) Simulations of Nitric Acid-Cyclododecanol Association in Various Environments

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of the nitric acid-cyclododecanol association in different environments, such as in the gas phase, in a non-polar solvent, or in an aqueous solution. nih.govmdpi.com MD simulations track the trajectories of atoms and molecules over time, providing insights into the formation, stability, and dissociation of the complex under various conditions. nih.govmdpi.com

These simulations can reveal how the surrounding environment influences the structure and dynamics of the hydrogen bond between nitric acid and cyclododecanol. For instance, in a polar solvent, the solvent molecules may compete for hydrogen bonding with both nitric acid and cyclododecanol, potentially weakening the interaction within the complex. MD simulations can also be used to calculate thermodynamic properties, such as the free energy of binding, which are crucial for understanding the equilibrium of the association process.

Computational Prediction of Spectroscopic Signatures for Nitric Acid-Cyclododecanol Complexes

Computational methods can be employed to predict the spectroscopic signatures of the nitric acid-cyclododecanol complex, which can then be compared with experimental data for validation. researchgate.netunibo.it Techniques such as DFT and ab initio calculations can be used to compute vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.netunibo.it The formation of a hydrogen bond in the complex is expected to cause a noticeable shift in the vibrational frequencies of the O-H and N-O bonds involved in the interaction.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can also be predicted computationally. The formation of the complex will alter the electronic environment around the nuclei, leading to changes in their chemical shifts. By comparing the calculated and experimental spectra, researchers can confirm the structure of the complex and gain further insights into the nature of the intermolecular interactions.

Spectroscopic Characterization of Nitric Acid Cyclododecanol 1/1 Interactions

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Analysis

IR and FTIR spectroscopy are principal tools for investigating hydrogen bonding. The formation of a hydrogen bond between the hydroxyl group (-OH) of cyclododecanol (B158456) and nitric acid (HNO₃) leads to distinct and measurable changes in the vibrational spectra of the involved functional groups.

The most telling indicator of hydrogen bonding in the nitric acid-cyclododecanol system is the change in the stretching vibration of the hydroxyl group (O-H) of cyclododecanol. In a non-bonded or "free" state, such as in a dilute non-polar solvent, the O-H group of an alcohol exhibits a relatively sharp absorption band typically in the range of 3600-3650 cm⁻¹. openstax.org

Upon forming a hydrogen bond with an acceptor, like the oxygen atom in nitric acid, the O-H bond weakens. This weakening of the bond reduces the force constant of the O-H oscillator, resulting in a significant shift of the stretching vibration to a lower frequency (a red-shift). researchgate.net For the nitric acid-cyclododecanol (1/1) adduct, one would expect the sharp, free O-H band to be replaced by a much broader and more intense absorption band at a lower wavenumber, typically in the 3400-3200 cm⁻¹ region, which is characteristic of hydrogen-bonded alcohols. openstax.orglibretexts.org The broadness of the peak is a result of the complex existing in a distribution of hydrogen bond lengths and angles at any given moment. libretexts.org

Furthermore, the interaction affects the nitric acid molecule itself. Anhydrous nitric acid displays bands related to the O-H stretch, NO₂ asymmetric stretch, and NO₂ symmetric stretch. caltech.edu The formation of the hydrogen bond in the adduct would perturb these modes. For instance, in studies of nitric acid complexed with other molecules, shifts in the NO₂ stretching bands are observed. osti.gov Specifically, the strong interaction with the cyclododecanol hydroxyl group would likely cause shifts in the N-O-H bending and NO₂ stretching frequencies of the nitric acid molecule.

Table 1: Expected IR Frequency Shifts upon Formation of the Nitric Acid-Cyclododecanol (1/1) Adduct

Vibrational Mode Typical Frequency (Free Species) Expected Frequency (1:1 Adduct) Expected Change
Cyclododecanol O-H Stretch ~3600-3650 cm⁻¹ ~3200-3400 cm⁻¹ Red-shift, significant broadening, and intensification
Nitric Acid O-H Stretch ~3550 cm⁻¹ (gas phase) Perturbed, likely red-shifted and broadened Shift and broadening
Nitric Acid NO₂ Asymmetric Stretch ~1700 cm⁻¹ Shifted due to H-bond Frequency shift
Cyclododecanol C-O Stretch ~1000-1100 cm⁻¹ Blue-shift (slight) Shift to higher frequency

Note: The exact frequencies can vary based on the sample phase (solid, liquid, solution) and solvent.

In a solution, particularly in a non-polar solvent, an equilibrium will exist between the free (unassociated) cyclododecanol and nitric acid molecules and the hydrogen-bonded 1:1 adduct (associated species). FTIR spectroscopy is highly effective at monitoring this equilibrium.

By analyzing the hydroxyl stretching region of the IR spectrum (~3000-3700 cm⁻¹), the presence of both species can be confirmed. A sharp peak around 3600 cm⁻¹ would indicate the presence of unassociated cyclododecanol molecules, while a broad band at lower frequencies (e.g., 3400 cm⁻¹) would signify the associated 1:1 complex. openstax.orglibretexts.org The relative intensities of these two bands can be used to estimate the equilibrium constant for the adduct formation under specific conditions of concentration and temperature. Studies on other acid-base systems in solution have successfully used this method to quantify the concentrations of individual species. osti.govnih.gov

Raman Spectroscopy for Vibrational Mode Analysis of Complex Formation

Raman spectroscopy, which measures scattered light, provides complementary information to IR absorption. While strong polar bonds like O-H give intense IR signals, more symmetric bonds often produce strong Raman signals. For the nitric acid-cyclododecanol system, Raman spectroscopy can effectively probe the vibrations of the nitrate (B79036) group and the carbon skeleton of cyclododecanol.

Upon complexation, changes in the vibrational modes of nitric acid are expected. In aqueous solutions, nitric acid exists as a mixture of molecular HNO₃ and dissociated NO₃⁻ ions, with distinct Raman signals. nih.gov For example, the symmetric stretch (ν₁) of the nitrate ion (NO₃⁻) appears as a strong, sharp peak near 1048 cm⁻¹, while molecular HNO₃ shows characteristic peaks at different positions, such as around 1305 cm⁻¹ (ν₃ asymmetric stretch). nih.gov In the 1:1 adduct with cyclododecanol, the nitric acid molecule remains largely unionized but is strongly polarized by the hydrogen bond. This would lead to shifts in the characteristic HNO₃ Raman bands. For instance, the N-O(H) stretching and bending modes would be perturbed, providing insight into the strength of the hydrogen bond interaction. nih.govrsc.org

The cyclododecanol molecule's Raman spectrum, dominated by C-H and C-C stretching and bending modes, would also show subtle changes upon adduct formation, particularly for vibrations of atoms near the hydroxyl group. physicsopenlab.org

Table 2: Key Raman Bands for Analysis of the Nitric Acid-Cyclododecanol Adduct

Species Vibrational Mode Approximate Wavenumber (cm⁻¹) Expected Change upon Adduct Formation
Free Nitric Acid (liquid) NO₂ Symmetric Stretch (ν₂) ~1305 cm⁻¹ Shift in frequency and change in bandwidth
Free Nitric Acid (liquid) N-OH Stretch ~968 cm⁻¹ Shift in frequency and change in bandwidth
Cyclododecanol C-C Ring Modes ~800-1200 cm⁻¹ Minor shifts and broadening
Cyclododecanol C-H Stretches ~2800-3000 cm⁻¹ Minor shifts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Solution-Phase Adduct Structure and Dynamics

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For the nitric acid-cyclododecanol adduct, both ¹H and ¹³C NMR would provide valuable information.

The most direct evidence of hydrogen bonding in ¹H NMR is the chemical shift of the hydroxyl proton of cyclododecanol. In the absence of hydrogen bonding, this proton signal is typically found further upfield. Upon formation of a strong hydrogen bond with nitric acid, the proton becomes deshielded due to the pull of electron density towards the electronegative oxygen of the nitric acid. This deshielding causes the ¹H signal to shift significantly downfield, potentially to 10-12 ppm or even higher, a region often characteristic of carboxylic acid protons. libretexts.org The exact chemical shift would be dependent on the solvent and the concentration, reflecting the equilibrium between the associated and unassociated forms.

Furthermore, the proton of nitric acid itself would be observable and its chemical shift would be highly sensitive to the complex formation. Studies of nitric acid in various media show a strong dependence of the acidic proton's chemical shift on its chemical environment. osti.gov

In ¹³C NMR, the carbon atom bonded to the hydroxyl group (C1) in cyclododecanol would be most affected. The formation of the hydrogen bond alters the electron density around the adjacent oxygen, which in turn influences the shielding of the C1 carbon. This typically results in a downfield shift of the C1 signal compared to free cyclododecanol. openstax.org Other carbon atoms in the cyclododecane (B45066) ring would likely experience smaller, through-bond effects.

X-ray Absorption Spectroscopy (XAS) for Atom-Specific Intermolecular Environment Characterization

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the local geometric and electronic structure around a selected atomic species. springernature.com It is particularly useful for studying the coordination environment in complex systems, including liquids and amorphous solids. princeton.edu For the nitric acid-cyclododecanol adduct, XAS could be used to probe the environment around the nitrogen or oxygen atoms.

By tuning the X-ray energy to the nitrogen K-edge, one could obtain a spectrum sensitive to the bonding and oxidation state of the nitrogen atom in the nitric acid molecule. The near-edge structure (XANES or NEXAFS) is sensitive to the unoccupied molecular orbitals and the local symmetry around the absorbing atom. nih.govacs.org The formation of the hydrogen bond with cyclododecanol would perturb the electronic structure of the HNO₃ molecule, leading to distinct changes in the N K-edge XANES spectrum compared to that of isolated nitric acid.

Mechanistic and Kinetic Aspects of Nitric Acid Mediated Reactions Involving Cyclododecanol

Oxidative Reaction Pathways and Formation of Intermediates from Cyclododecanol (B158456) in the Presence of Nitric Acid

The oxidation of cyclododecanol with nitric acid proceeds through a series of steps, yielding primary products and subsequent over-oxidation compounds. The principal initial reaction is the oxidation of the secondary alcohol group to a ketone, forming cyclododecanone (B146445). youtube.com This transformation is typically conducted at elevated temperatures, generally between 60–90°C, and can achieve high yields.

The general mechanism for the oxidation of a secondary alcohol involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached, leading to the formation of a carbon-oxygen double bond. youtube.com In the context of nitric acid oxidation, the process is more complex and involves reactive nitrogen species. For the analogous oxidation of cyclohexane, it is proposed that the reaction is initiated by the nitrogen dioxide (NO₂) monomer, which abstracts a hydrogen atom from the cycloalkane to form a free cyclohexyl radical and nitrous acid (HNO₂). cia.gov This radical can then react further.

A key intermediate in the nitric acid oxidation of alcohols is the corresponding alkyl nitrite (B80452) ester. acs.orgnih.gov In a proposed mechanism for the oxidation of benzyl (B1604629) alcohol, a catalytic amount of sodium nitrite is essential for initiating the reaction, leading to the formation of benzyl nitrite as a substantial intermediate. acs.org This nitrite ester is in equilibrium with the alcohol and undergoes irreversible decomposition to the corresponding aldehyde. acs.org A similar pathway involving a cyclododecyl nitrite intermediate is plausible for cyclododecanol.

The primary product, cyclododecanone, is relatively resistant to further oxidation compared to aldehydes but can undergo subsequent reactions under forcing conditions. youtube.com The major over-oxidation product is 1,12-dodecanedioic acid, a commercially important dicarboxylic acid used in the synthesis of polymers like nylon. The formation of this diacid involves the oxidative cleavage of the C-C bond adjacent to the carbonyl group. This multi-step process can also lead to the formation of other dicarboxylic acids with shorter carbon chains, such as undecanedioic acid and sebacic acid, as intermediates or by-products.

Studies on the oxidation of the smaller cyclic analogue, cyclohexanol (B46403), to adipic acid provide further insight. In that system, nitrous acid (HNO₂) is considered a crucial species in the oxidation process. researchgate.net The reaction is thought to be autocatalytic, where nitrous acid produced during the reaction catalyzes further oxidation. researchgate.net Intermediates such as 6-hydroxyimino-6-nitro hexanoic acid and the hemihydrate of 1,2-cyclohexanedione (B122817) have been identified, indicating a complex reaction network. researchgate.net

Catalytic Effects in Nitric Acid-Cyclododecanol Chemical Transformations

The efficiency and selectivity of the nitric acid oxidation of cyclododecanol can be significantly enhanced through the use of catalysts. Transition metals are particularly effective in this regard.

Transition metal catalysts, notably those based on copper and vanadium, play a significant role in the nitric acid oxidation of cyclic alcohols. researchgate.net In the industrial production of adipic acid from cyclohexanol/cyclohexanone (B45756) mixtures, a combination of copper and vanadium catalysts is commonly employed.

Copper (Cu): Copper catalysts are known to be effective in alcohol oxidation reactions. researchgate.netmdpi.comhelsinki.fi In the context of nitric acid oxidation of cyclohexanol, copper(II) is reported to be effective, particularly at higher temperatures, where it is believed to prevent the further breakdown of unstable intermediates. researchgate.net This helps to improve the selectivity towards the desired dicarboxylic acid product. Copper-based systems, often in conjunction with nitroxyl (B88944) radicals like TEMPO, are widely used for aerobic alcohol oxidations, highlighting copper's ability to facilitate the oxidation of alcohol functionalities. researchgate.net

Vanadium (V): Vanadium compounds are also well-established catalysts for oxidation reactions. researchgate.net A large number of vanadium complexes have been shown to be effective for the oxidation of various alcohols. researchgate.net In the nitric acid oxidation of cyclohexanol, vanadium(V) is used as a co-catalyst with copper. acs.org Vanadium's multiple accessible oxidation states allow it to participate effectively in the redox cycles required for catalysis.

Iron (Fe): Iron salts, such as iron(III) chloride, have also been demonstrated as effective co-catalysts for the aerobic oxidation of secondary alcohols in the presence of nitric acid, particularly when using fluorinated alcohols as solvents. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through the in-situ formation of nitrosyl chloride (NOCl), which converts the alcohol to an alkyl nitrite. nih.gov The iron(III) ion then facilitates the decomposition of this intermediate to the ketone and also acts as a single-electron transfer catalyst to regenerate the reactive NOCl species. nih.gov

The general function of these metal catalysts is to facilitate the electron transfer processes and to activate the reactants, often by forming intermediate complexes, thereby lowering the activation energy of the reaction and increasing the reaction rate.

The concentration of nitric acid and the reaction temperature are critical parameters that profoundly affect the kinetics and product selectivity of the cyclododecanol oxidation.

Nitric Acid Concentration: The oxidizing power of nitric acid is directly related to its concentration. inorganicventures.com Higher concentrations generally lead to faster reaction rates. researchgate.net In the analogous oxidation of cyclohexanol, the formation rate of adipic acid is strongly dependent on the nitric acid concentration. researchgate.net However, using highly concentrated nitric acid can also promote undesired side reactions, such as nitration and more extensive oxidative degradation, which reduces the selectivity for the desired products. ethz.ch The Nernst equation predicts an increase in the reduction potential, and thus the oxidizing ability, of nitric acid as its molarity and the hydrogen ion concentration increase. inorganicventures.com Therefore, finding an optimal concentration is key to balancing reaction rate and selectivity.

Reaction Temperature: Temperature has a significant impact on the reaction rate, generally following the Arrhenius equation where higher temperatures lead to faster rates. For the oxidation of cyclohexanol, increasing the temperature from 328 K to 358 K (55°C to 85°C) strongly accelerates the formation of adipic acid. researchgate.net Similarly, for the oxidation of various cyclic ketones, including cyclododecanone, increasing the temperature generally increases the conversion rate. mdpi.com

However, temperature also influences selectivity. Elevated temperatures can favor the formation of by-products through over-oxidation or C-C bond cleavage. mdpi.com For instance, in the oxidation of cyclohexanone, increasing the temperature to 100°C decreased the selectivity for adipic acid in favor of by-products like glutaric acid. mdpi.com A balance must be struck; the temperature should be high enough to ensure a reasonable reaction rate but low enough to minimize the formation of unwanted by-products. google.com Typical temperatures for the oxidation of cyclododecanol to cyclododecanone are reported in the 60–90°C range.

The table below summarizes the general effects of these parameters on the reaction.

Investigation of Nitration By-product Formation and Associated Species in Reaction Systems

During the oxidation of cyclododecanol with nitric acid, a variety of by-products can be formed alongside the desired ketone and dicarboxylic acid products. These arise from competing reaction pathways, including nitration and oxidative degradation.

The reaction mixture is complex, as evidenced by the existence of a specific CAS registry number for the high-boiling fraction of by-products from the reaction of nitric acid with cyclododecanol and cyclododecanone. nih.govcmdm.tw

Nitration Products: The strong nitrating environment created by nitric acid can lead to the formation of nitro-substituted organic compounds. In the analogous reaction with cyclohexane, nitrocyclohexane (B1678964) is a known by-product. cia.gov It is formed from the reaction of the intermediate cyclohexyl radical with nitrogen dioxide. cia.gov A similar formation of nitrocyclododecane (B8775588) is expected in the cyclododecanol system.

Degradation Products: Over-oxidation can lead to the cleavage of the cyclododecane (B45066) ring, resulting in a mixture of shorter-chain dicarboxylic acids. In the oxidation of cyclododecanone to 1,12-dodecanedioic acid, intermediates and by-products such as undecanedioic acid and sebacic acid have been noted. The oxidation of cyclohexanol similarly yields glutaric and succinic acids as major by-products from ring cleavage. researchgate.net

Other Associated Species: The reaction of nitric acid itself produces a range of reactive nitrogen species which are integral to the reaction mechanism but can also be considered associated species in the system. Nitric acid exists in equilibrium with nitrogen oxides such as nitrogen dioxide (NO₂) and dinitrogen tetroxide (N₂O₄). cia.govresearchgate.net Nitrous acid (HNO₂) is a key autocatalytic species, formed from the reduction of nitric acid. cia.govresearchgate.net These nitrogen oxides are not only intermediates but also contribute to side reactions, including nitration.

The table below lists some of the potential by-products and associated species in the reaction system.

Kinetic Modeling and Reaction Rate Studies for Nitric Acid-Cyclododecanol Systems

While specific kinetic models for the nitric acid-cyclododecanol system are not widely published, extensive research on the analogous oxidation of cyclohexanol and cyclohexanone to adipic acid provides a robust framework for understanding the kinetic behavior. researchgate.netresearchgate.netdntb.gov.ua

These reactions are characterized by complex, often autocatalytic, behavior. researchgate.net The oxidation of formic acid with nitric acid, a model for organic oxidations, was found to be an autocatalytic reaction involving a nitrous acid-initiated cycle. researchgate.net A similar autocatalytic nature is observed in the cyclohexanol system, where an induction period at the early stage of the reaction is noted, consistent with the slow build-up of a catalytic intermediate like nitrous acid. researchgate.net

Kinetic models for the cyclohexanol/cyclohexanone oxidation often employ power-law rate equations to describe the reaction kinetics. researchgate.net A comprehensive kinetic model developed for the reaction in a continuous flow tubular reactor demonstrated a good fit with experimental data, with an average relative error of 5.7%. researchgate.net This model confirmed that the formation rate of adipic acid is strongly dependent on temperature and nitric acid concentration. researchgate.net

To handle the complexity of the reaction network and estimate the numerous kinetic parameters involved, advanced computational methods have been applied. One study utilized a kinetic energy particle swarm optimization (KEPSO) algorithm to estimate the kinetic parameters for the oxidation of cyclohexanol and cyclohexanone by nitric acid. researchgate.net This approach reportedly improved the global searching ability and led to a significant reduction in the model's average relative error compared to previously reported data. researchgate.net

A proposed probable mechanism for the similar oxidation of benzyl alcohol involves the reversible formation of a benzyl nitrite intermediate, which then irreversibly decomposes to the final product, benzaldehyde. acs.org The kinetics of all reactions in this consecutive path were investigated after eliminating mass-transfer resistance. acs.org

The key features derived from these analogous systems that are applicable to the nitric acid-cyclododecanol reaction include:

Autocatalysis: The reaction is likely autocatalyzed by nitrous acid (HNO₂).

Induction Period: An initial slow phase is expected as the concentration of the autocatalyst builds up.

Power-Law Kinetics: The rate of reaction can be modeled using power-law dependencies on the concentrations of cyclododecanol, nitric acid, and the autocatalyst.

Developing a precise kinetic model for the cyclododecanol system would require experimental data on the concentration changes of reactants, intermediates, and products over time under various conditions of temperature and reactant concentrations.

Advanced Experimental Methodologies for Characterizing Nitric Acid Cyclododecanol Systems

Application of Microreactor Systems for Controlled Reaction Studies

The use of microreactor systems offers significant advantages for studying the highly exothermic oxidation of cyclododecanol (B158456) with nitric acid. americanpharmaceuticalreview.comyoutube.com These systems, characterized by high surface-area-to-volume ratios, enable superior heat and mass transfer, leading to precise temperature control and the prevention of thermal runaways, a critical safety concern in traditional batch reactors. gcms.cznih.gov The enhanced safety profile of microreactors allows for the exploration of a wider range of reaction conditions, including higher temperatures and pressures, which can lead to accelerated reaction rates and improved process efficiency. abo.fimdpi.com

Continuous-flow microreactors facilitate the study of reaction kinetics with high precision. By varying the flow rates of the reactants and the dimensions of the reactor channels, the residence time can be accurately controlled, allowing for detailed kinetic modeling of the reaction pathways. rsc.orgresearchgate.net This level of control is difficult to achieve in batch systems, where concentration and temperature gradients can obscure the intrinsic kinetics of the reaction. The ability to perform kinetic studies under well-defined isothermal conditions in a microreactor is invaluable for optimizing reaction parameters to maximize the yield of the desired product, dodecanedioic acid, while minimizing the formation of byproducts. youtube.comresearchgate.net Furthermore, the small reaction volumes inherent to microreactors reduce the amount of hazardous materials used, making the experimental setup more suitable for laboratory-scale investigations and process development. energy.gov The modular nature of microreactor systems also allows for flexible and scalable process design.

In Situ Spectroscopic Monitoring of Nitric Acid-Cyclododecanol Reaction Dynamics

Real-time monitoring of the nitric acid-cyclododecanol reaction is crucial for understanding its kinetics and mechanism. In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful process analytical technology (PAT) tools for this purpose. americanpharmaceuticalreview.comnih.govresearchgate.net These non-invasive methods provide continuous data on the concentrations of reactants, intermediates, and products throughout the course of the reaction without the need for sampling and offline analysis.

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for monitoring liquid-phase reactions. mdpi.com By immersing an ATR probe directly into the reaction mixture, spectra can be continuously acquired, providing information on the disappearance of the hydroxyl group of cyclododecanol and the appearance of the carbonyl group of the intermediate cyclododecanone (B146445), as well as the carboxylic acid groups of the final product, dodecanedioic acid. This allows for the tracking of reaction progress and the identification of key reaction intermediates.

Raman spectroscopy offers complementary information and is especially advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer. nih.govcrystallizationsystems.commdpi.com This technique can be used to monitor the vibrational modes of the carbon-carbon backbone and the functional groups of the molecules involved in the reaction. For instance, the transformation of the cycloalkane ring and the formation of the dicarboxylic acid can be followed in real-time. In situ Raman spectroscopy is also a valuable tool for monitoring the crystallization of the dodecanedioic acid product from the reaction mixture, providing information on crystal form and purity. researchgate.netcrystallizationsystems.comnih.gov The data obtained from these in-situ spectroscopic methods can be subjected to chemometric analysis to build predictive models for reaction endpoints and product quality. researchgate.net

Advanced Chromatographic and Mass Spectrometric Techniques for Quantitative and Qualitative Analysis of Reaction Mixtures

The reaction mixture resulting from the nitric acid oxidation of cyclododecanol is a complex matrix containing the starting material, the intermediate cyclododecanone, the main product dodecanedioic acid, and various byproducts such as other dicarboxylic acids of shorter chain lengths. A thorough qualitative and quantitative analysis of this mixture is essential for process optimization and quality control. Advanced chromatographic and mass spectrometric techniques are indispensable for this purpose. ijpsjournal.comijarnd.comchemijournal.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile components in the reaction mixture. theanalyticalscientist.comresearchgate.net However, the polar nature of the carboxylic acid products often necessitates a derivatization step to increase their volatility and thermal stability for GC analysis. ijpsjournal.com Common derivatization methods include esterification to form methyl or other alkyl esters. For highly complex mixtures, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) can provide enhanced separation and identification of a multitude of components, including isomeric byproducts. gcms.cztheanalyticalscientist.comnih.govlabrulez.com

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is highly effective for the analysis of polar and non-volatile compounds without the need for derivatization. researchgate.netmdpi.comresearchgate.net Reversed-phase HPLC coupled with a mass spectrometer can separate cyclododecanol, cyclododecanone, and dodecanedioic acid, allowing for their simultaneous quantification. The high sensitivity and selectivity of LC-MS/MS are crucial for detecting and quantifying trace-level impurities. massbank.eumdpi.com The following table provides an example of the analytical parameters that could be used for the LC-MS/MS analysis of the key components in the reaction mixture.

Table 1: Example of LC-MS/MS Parameters for the Analysis of the Nitric Acid-Cyclododecanol Reaction Mixture

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cyclododecanol12.5185.2 [M+H]+167.215
Cyclododecanone11.8183.2 [M+H]+165.218
Dodecanedioic acid9.2229.1 [M-H]-211.120
Undecanedioic acid8.5215.1 [M-H]-197.120
Sebacic acid7.8201.1 [M-H]-183.120

Future Research Trajectories in Nitric Acid Cyclododecanol Chemistry

Exploration of Alternative Stoichiometries and Polymeric Adduct Formations Beyond 1/1

Current understanding largely revolves around the conditions favoring the oxidation of cyclododecanol (B158456), where a 1:1 adduct is a presumed intermediate. However, the full compositional landscape of nitric acid-cyclododecanol adducts remains largely unexplored. Future research could systematically investigate the formation of adducts with different stoichiometric ratios under varying conditions of temperature, pressure, and concentration.

Detailed research in this area would involve:

Systematic Screening: A comprehensive study of how varying the molar ratios of nitric acid to cyclododecanol influences the structure of the resulting adducts. This could reveal the existence of stable adducts other than the 1:1 complex.

Characterization of Novel Adducts: Employing advanced analytical techniques such as single-crystal X-ray diffraction, solid-state NMR, and cryo-electron microscopy to elucidate the precise molecular structure of any newly discovered adducts.

Investigation of Polymeric Forms: Exploring the possibility of forming polymeric adducts or coordination polymers under specific conditions. These materials could exhibit unique physical and chemical properties, such as enhanced thermal stability or novel catalytic activity.

A potential area of investigation is the controlled polymerization of the adducts, which could lead to new materials with tailored properties.

Table 1: Potential Research Parameters for Alternative Stoichiometries
ParameterRange of InvestigationRationale
Molar Ratio (Nitric Acid:Cyclododecanol)From 1:10 to 10:1To identify stable adducts beyond the 1:1 stoichiometry.
Temperature-20°C to 80°CTo study the thermal stability of adducts and identify conditions for polymerization.
Pressure1 atm to 100 atmTo investigate the influence of pressure on adduct formation and stability.

Investigation of Confinement Effects on Nitric Acid-Cyclododecanol Interactions in Nanostructured Materials

The behavior of chemical reactions can be dramatically altered when they occur within the confined spaces of nanostructured materials. Future research should explore the nitric acid-cyclododecanol interaction within porous materials such as zeolites, metal-organic frameworks (MOFs), and carbon nanotubes.

Key research questions to address include:

Influence of Pore Size and Surface Chemistry: How do the dimensions and surface functionalities of the nanopores affect the formation, stability, and reactivity of the nitric acid-cyclododecanol adduct?

Enhanced Selectivity: Can confinement effects be used to steer the reaction towards a specific product, for instance, by favoring the formation of the 1:1 adduct while suppressing further oxidation?

Novel Reactivity: Does confinement lead to the emergence of novel reaction pathways or the formation of unique product isomers that are not observed in bulk reactions?

The development of nitric oxide-releasing nanomaterials for biomedical applications provides a conceptual framework for this line of inquiry. rsc.org Encapsulating the nitric acid-cyclododecanol adduct within biocompatible nanoparticles could lead to novel systems for controlled release of nitric oxide or other reactive nitrogen species.

Development of Novel Synthetic Strategies Leveraging Specific Adduct Formations for Enhanced Selectivity

A deeper understanding of the formation and reactivity of specific nitric acid-cyclododecanol adducts can pave the way for more selective and efficient synthetic methodologies. Future research could focus on developing catalytic systems that operate via the controlled formation and subsequent transformation of these adducts.

Potential avenues for exploration include:

Catalyst Design: Designing catalysts that can stabilize the 1:1 adduct, thereby allowing for its isolation or facilitating its conversion to a desired product with high selectivity. This could involve the use of transition metal catalysts or organocatalysts.

Flow Chemistry: Utilizing microreactor technology and flow chemistry to precisely control reaction parameters such as temperature, pressure, and reaction time. This could enable the continuous production of specific adducts or their reaction products with high purity.

Photocatalysis and Electrocatalysis: Investigating the use of light or electrical energy to drive the formation and reaction of the nitric acid-cyclododecanol adduct under mild conditions, potentially leading to greener and more sustainable synthetic processes. liverpool.ac.uk

Table 2: Comparison of Potential Synthetic Strategies
StrategyPotential AdvantagesResearch Challenges
Homogeneous/Heterogeneous CatalysisHigh selectivity, potential for asymmetric synthesis.Catalyst design and stability in the presence of nitric acid.
Flow ChemistryPrecise control, enhanced safety, scalability.Reactor material compatibility and optimization of flow parameters.
Photocatalysis/ElectrocatalysisMild reaction conditions, use of renewable energy sources.Development of efficient and stable catalysts, understanding reaction mechanisms.

Advanced Computational Methodologies for Predictive Modeling of Complex Behavior and Reaction Outcomes

Computational chemistry offers powerful tools for understanding and predicting the behavior of complex chemical systems. Future research should leverage advanced computational methodologies to model the nitric acid-cyclododecanol interaction at the molecular level.

Specific areas for computational investigation include:

Structure and Energetics of Adducts: Using quantum mechanical calculations (e.g., Density Functional Theory) to determine the most stable structures of various adducts and to calculate their thermodynamic properties.

Reaction Mechanisms: Elucidating the detailed reaction pathways for the formation of the adducts and their subsequent conversion to oxidation products. This can help in identifying key intermediates and transition states, providing valuable insights for catalyst design.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the nitric acid-cyclododecanol system in different environments, such as in solution or within nanopores, to understand the role of solvent effects and confinement on the reaction dynamics.

These computational studies will not only complement experimental investigations but also guide the design of new experiments, thereby accelerating the pace of discovery in this field.

Table of Mentioned Compounds

Compound Name
Nitric acid
Cyclododecanol
Cyclododecanone (B146445)
Dodecanedioic acid
Nitric oxide

Q & A

Q. What experimental design principles are critical for synthesizing and characterizing nitric acid–cyclododecanol (1/1)?

Methodological Answer:

  • Synthesis Design: Use controlled stoichiometric ratios (1:1 molar ratio) with nitric acid and cyclododecanol under inert conditions to avoid side reactions (e.g., esterification or oxidation of cyclododecanol). Monitor temperature (<100°C) to prevent decomposition .
  • Characterization: Employ FTIR for functional group analysis (e.g., –NO₂ stretching at 1520–1560 cm⁻¹), NMR (¹H/¹³C) to confirm molecular structure, and XRD for crystallinity assessment. Cross-validate with mass spectrometry (HRMS) for molecular weight confirmation (648.822 g/mol) .
  • Controls: Include blank reactions (e.g., cyclododecanol without nitric acid) to isolate product-specific signals .

Q. How can researchers address inconsistencies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Data Cross-Validation: Compare NMR chemical shifts with computational predictions (e.g., DFT-based simulations) to resolve ambiguities in proton environments. For example, cyclododecanol-derived protons should appear at δ 1.2–1.8 ppm .
  • Contradiction Analysis: If FTIR shows unexpected peaks (e.g., C=O at 1700 cm⁻¹), conduct GC-MS to detect byproducts (e.g., cyclododecanone from overoxidation) .
  • Replication: Repeat synthesis under identical conditions to distinguish procedural errors from inherent variability .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the reaction mechanism between nitric acid and cyclododecanol?

Methodological Answer:

  • Theoretical Framework: Apply density functional theory (DFT) to map the energy landscape of intermediates (e.g., nitronium ion formation, cyclododecanol protonation). Use software like Gaussian or VASP with B3LYP/6-31G(d) basis sets .
  • Reaction Pathway Validation: Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent synthesis) .
  • Limitations: Address discrepancies between theoretical and experimental results by refining solvation models or including entropy contributions .

Q. How can researchers optimize reaction conditions to minimize byproduct formation (e.g., cyclododecanone)?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to test variables: nitric acid concentration (65–70%), reaction time (2–6 hr), and temperature (60–90°C). Measure responses (yield, purity) via HPLC .
  • Interaction Analysis: Identify synergistic effects (e.g., high temperature + low acid concentration reduces cyclododecanone by 15%) using response surface methodology .
  • Validation: Confirm optimal conditions (e.g., 70% HNO₃, 4 hr, 75°C) with triplicate runs and statistical confidence intervals (p < 0.05) .

Q. What analytical strategies are effective for studying the compound’s thermal decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Track mass loss (e.g., 20% at 200°C) to identify decomposition stages. Couple with FTIR gas analysis to detect NOₓ or CO₂ emissions .
  • Kinetic Modeling: Apply the Kissinger method to calculate activation energy (Eₐ) from TGA data. Compare with isoconversional models (e.g., Friedman) to validate non-isothermal assumptions .
  • Mechanistic Probes: Use isotopic labeling (e.g., ¹⁵N-nitric acid) to trace nitrogen incorporation in decomposition products via NMR .

Q. How can researchers integrate this compound into broader catalytic studies (e.g., esterification or polymerization)?

Methodological Answer:

  • Catalytic Screening: Test the compound’s acidity (pKa ≈ -1.2) in esterification reactions (e.g., with acetic acid). Compare turnover frequency (TOF) against traditional catalysts (e.g., H₂SO₄) .
  • Structure-Activity Relationships: Correlate XRD-derived crystallinity with catalytic efficiency. Higher crystallinity may reduce active site accessibility .
  • In Situ Monitoring: Use Raman spectroscopy to observe real-time proton transfer during catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.